6-Thien-2-ylpyridine-2-carboxylic acid
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Overview
Description
6-Thien-2-ylpyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H7NO2S. It is characterized by the presence of a thiophene ring fused to a pyridine ring, with a carboxylic acid functional group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Thien-2-ylpyridine-2-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid is coupled with a halogenated pyridine derivative.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where a pyridine derivative is treated with carbon dioxide under basic conditions
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiophene ring or the pyridine ring is oxidized to form sulfoxides or N-oxides, respectively.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the thiophene or pyridine rings are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions
Major Products:
Oxidation: Sulfoxides, N-oxides.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
6-Thien-2-ylpyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 6-Thien-2-ylpyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene and pyridine rings can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological and chemical properties .
Comparison with Similar Compounds
2-Thiophenecarboxylic acid: Similar structure but lacks the pyridine ring.
Pyridine-2-carboxylic acid: Similar structure but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Similar structure but lacks the pyridine ring.
Uniqueness: 6-Thien-2-ylpyridine-2-carboxylic acid is unique due to the presence of both thiophene and pyridine rings, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
6-thiophen-2-ylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-4-1-3-7(11-8)9-5-2-6-14-9/h1-6H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHWBAMXISYONU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406258 |
Source
|
Record name | 6-Thien-2-ylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887981-86-4 |
Source
|
Record name | 6-Thien-2-ylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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